Home > Products > Screening Compounds P105900 > cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) -

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)

Catalog Number: EVT-10979727
CAS Number:
Molecular Formula: C40H53N11O6
Molecular Weight: 783.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is a cyclic peptide characterized by a unique sequence of amino acids that contributes to its structural complexity and biological activity. This compound belongs to a class of cyclic peptides known for their potential therapeutic applications, particularly in targeting specific receptors involved in various physiological processes.

Source

This compound is synthesized through methods such as solid-phase peptide synthesis, which allows for the precise assembly of amino acids into a cyclic structure. The specific sequence includes D-Tyrosine, D-Arginine, L-Arginine, L-Naphthylalanine, and L-Picolinic acid, all of which are critical for its biological function.

Classification

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) can be classified as a cyclic pentapeptide. Cyclic peptides are known for their enhanced stability and bioactivity compared to their linear counterparts due to the constraints imposed by their cyclic structure.

Synthesis Analysis

Methods

The synthesis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) typically employs solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and isolation of the final product.

Technical Details

  1. Starting Material: The synthesis begins with a resin-bound amino acid.
  2. Coupling Reactions: Each amino acid is coupled using activating agents such as HATU or DIC in the presence of base (e.g., diisopropylethylamine).
  3. Cyclization: After the final amino acid is added, cyclization occurs by removing protective groups and facilitating the formation of a peptide bond between the terminal residues.
  4. Cleavage and Purification: The crude peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) features a ring formed by five amino acids. The specific arrangement of D and L amino acids contributes to its unique conformational properties.

Data

  • Molecular Formula: C₃₆H₄₉N₉O₆
  • Molecular Weight: Approximately 743.9 g/mol
  • 3D Structure: The cyclic nature allows for specific spatial arrangements that enhance receptor binding.
Chemical Reactions Analysis

Reactions

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) can participate in various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions. Its stability is influenced by environmental factors such as pH and temperature.

Technical Details

  1. Stability Studies: Cyclization generally increases resistance to enzymatic degradation compared to linear peptides.
  2. Binding Studies: The compound's interactions with target receptors can be assessed using radiolabeled analogs in competition binding assays.
Mechanism of Action

Process

The mechanism of action for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) primarily involves its binding affinity to specific receptors, such as chemokine receptors. The D-amino acids in the sequence enhance stability and specificity.

Data

Binding studies indicate that cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) exhibits high affinity for its target receptor, with half-maximal inhibitory concentrations often in the nanomolar range, indicating potent biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a white to off-white powder.
  2. Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
  3. Stability: Enhanced stability due to cyclization; less susceptible to proteolytic enzymes.

Chemical Properties

  1. pH Stability: Maintains structural integrity across a range of pH levels.
  2. Thermal Stability: Generally stable under moderate heating conditions but should be handled carefully at elevated temperatures.
Applications

Scientific Uses

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) has potential applications in several fields:

  1. Drug Development: As a lead compound for designing CXCR4-targeting therapeutics.
  2. Imaging Techniques: Used in positron emission tomography (PET) for tumor imaging due to its high specificity for certain receptors.
  3. Biological Research: Serves as a tool for studying receptor-ligand interactions and signaling pathways associated with chemokine receptors.
Introduction to Cyclic Pentapeptides as Targeted Therapeutic Agents

Role of CXCR4 Chemokine Receptor in Pathophysiological Signaling Pathways

The CXC chemokine receptor 4 (CXCR4) is a class A G-protein-coupled receptor (GPCR) that mediates critical physiological and pathological processes through its interaction with the chemokine ligand CXCL12 (stromal cell-derived factor-1α). This receptor is characterized by a seven-transmembrane (7TM) helical bundle, an extracellular N-terminus, and intracellular C-terminus, with structural features enabling complex signaling cascades [1] [3]. Upon CXCL12 binding, CXCR4 activates multiple downstream pathways:

  • PI3K/Akt Pathway: Promotes cell survival, proliferation, and chemotaxis. In cancer, this pathway is hijacked to support tumor metastasis and evasion of apoptosis [1].
  • JAK/STAT Pathway: Facilitates G-protein-independent signaling, leading to nuclear translocation of transcription factors that drive cancer cell proliferation [1].
  • Calcium Flux and Chemotaxis: Regulates cell migration in hematopoietic stem cell homing, immune surveillance, and inflammatory responses [3].

Pathologically, CXCR4 overexpression is implicated in >20 cancer types (e.g., breast, prostate, ovarian cancers), where it directs metastasis to CXCL12-rich organs like bone marrow, lungs, and liver [3] [6]. Additionally, CXCR4 serves as a coreceptor for X4-tropic human immunodeficiency virus (HIV)-1 entry, forming a heterotrimeric complex with gp120 and CD4 to enable viral fusion [1] [4].

Table 1: Key Pathological Roles of CXCR4 Signaling

Pathway ActivatedBiological ConsequenceDisease Association
PI3K/AktEnhanced cell survivalTumor metastasis, Chemoresistance
JAK/STATProliferative gene expressionLeukemia progression
Gαi-mediated chemotaxisDirected cell migrationCancer dissemination, Autoimmune inflammation
HIV-1 fusion complexViral entry into CD4⁺ cellsAIDS progression

Rationale for Cyclic Peptide Design in GPCR Modulation

Targeting CXCR4 therapeutically requires ligands that overcome limitations of small molecules (e.g., AMD3100) and antibodies. Cyclic peptides offer distinct advantages:

  • Conformational Rigidity: The macrocyclic structure enforces preorganization complementary to CXCR4’s binding pockets, enhancing selectivity over linear peptides [4] [6].
  • Allosteric Modulation: Unlike orthosteric inhibitors (e.g., AMD3100), cyclic peptides can disrupt receptor dynamics at sites distal to the CXCL12 binding cleft, preserving homeostatic signaling while inhibiting pathological clustering [6].
  • Resistance to Proteolysis: Cyclization reduces susceptibility to enzymatic degradation, improving pharmacokinetic stability [4].

The design of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) specifically addresses CXCR4’s structural nuances:

  • Two-Step Binding Mechanism: CXCR4 engages ligands via Chemokine Recognition Site 1 (CRS1; N-terminal domain) and CRS2 (transmembrane pocket). Cyclic peptides exploit CRS2 interactions through deep insertion into the 7TM bundle [4] [5].
  • Sulfotyrosine Recognition: The N-terminal domain of CXCR4 features sulfated tyrosines (Tyr7, Tyr12, Tyr21) critical for high-affinity CXCL12 binding. D-Tyr mimics these interactions, while D-configuration enhances metabolic stability [5].
  • Oligomerization Disruption: CXCR4 activation induces nanocluster formation for directional migration. Cyclic peptides targeting TMV-TMVI interfaces (e.g., L-Nal/L-Pic residues) prevent allosteric propagation required for clustering [6].

Structural Evolution of Synthetic CXCR4 Antagonists

The development of CXCR4 antagonists has progressed through iterative structural refinements:1. Bicyclam Derivatives (e.g., AMD3100):- Structure: Symmetric bicyclic amines linked by aromatic spacers.- Mechanism: Electrostatic interactions between cyclam rings and CXCR4’s Asp171 (TM4), Asp262 (TM6), and Glu288 (TM7) in the orthosteric pocket [1] [2].- Limitations: Blocks CXCL12 binding indiscriminately, disrupting homeostatic functions (e.g., hematopoietic stem cell retention) and causing toxicities [2] [6].

  • Peptide-Based Antagonists (e.g., CVX15, T140):
  • Structure: Linear or disulfide-bridged peptides (14–18 residues).
  • Mechanism: Competes with CXCL12 at CRS1 via charged residues (Arg/Lys), while hydrophobic moieties engage CRS2 [3].
  • Innovations: Higher specificity than AMD3100 but suffer from proteolytic instability and poor oral bioavailability [4].
  • Cyclic Pentapeptides (e.g., cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)):
  • Structural Innovations:
  • Chirality Optimization: D-Tyr mimics sulfotyrosine interactions with CRS1; D-Arg enhances protease resistance.
  • Aromatic Stacking: L-2-Naphthylalanine (L-Nal) inserts into a hydrophobic subpocket formed by TM3, TM5, and TM6 (Trp942.60, Tyr1163.32, Asp2626.58), disrupting activation-linked microswitches [2] [5].
  • Cleft Targeting: L-Pipecolic acid (L-Pic) occupies the TMV-TMVI allosteric cleft (residues 239–246), preventing nanocluster formation essential for chemotaxis [6].

Table 2: Structural and Functional Comparison of CXCR4 Antagonists

Antagonist ClassKey Structural MotifsBinding SiteFunctional Limitations
Bicyclams (AMD3100)Cyclam rings, p-Xylyl linkerOrthosteric (Asp171, Asp262, Glu288)Broad signaling blockade; Hematologic toxicity
Linear Peptides (T140)β-Hairpin, Arg/Lys residuesCRS1 (N-terminus), CRS2 (TM bundle)Protease sensitivity; Short half-life
Cyclic PentapeptideD-Tyr, L-Nal, L-PicCRS2 + TMV-TMVI cleftPreserves homeostatic signaling

Critical Design Elements:

  • N-Terminal Mimicry: D-Tyr replicates sulfotyrosine-47 interactions with CXCL12 [5].
  • Charge Complementarity: D-Arg/L-Arg form salt bridges with CXCR4’s Glu288 and Asp187 (ECL2) [2].
  • Allosteric Disruption: L-Nal and L-Pic block the hydrophobic lock between TM5 and TM6, decoupling ligand binding from nanocluster assembly [6].

This evolution culminates in a molecule that selectively inhibits pathological CXCR4 functions (e.g., metastasis, HIV entry) while sparing homeostatic roles in stem cell trafficking—a significant advance over prior chemokine receptor therapeutics [3] [6].

Properties

Product Name

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)

IUPAC Name

2-[3-[(3R,6R,9S,12S,15S)-6-[3-(diaminomethylideneamino)propyl]-3-[(4-hydroxyphenyl)methyl]-12-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.4.0]nonadecan-9-yl]propyl]guanidine

Molecular Formula

C40H53N11O6

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C40H53N11O6/c41-39(42)45-18-5-9-29-34(53)47-30(10-6-19-46-40(43)44)35(54)50-32(22-24-13-16-28(52)17-14-24)38(57)51-20-4-3-11-33(51)37(56)49-31(36(55)48-29)23-25-12-15-26-7-1-2-8-27(26)21-25/h1-2,7-8,12-17,21,29-33,52H,3-6,9-11,18-20,22-23H2,(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,45)(H4,43,44,46)/t29-,30+,31-,32+,33-/m0/s1

InChI Key

OGLLNRFCXLYAMK-AUURQCAXSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=C(C=C3)O)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4

Isomeric SMILES

C1CCN2[C@@H](C1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C2=O)CC3=CC=C(C=C3)O)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.